molecular formula C6H12ClNO3 B3160057 Ethyl 4-amino-3-oxobutanoate hydrochloride CAS No. 86578-58-7

Ethyl 4-amino-3-oxobutanoate hydrochloride

Cat. No.: B3160057
CAS No.: 86578-58-7
M. Wt: 181.62 g/mol
InChI Key: NOABZNWOTUVIJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-3-oxobutanoate hydrochloride is an organic compound with the molecular formula C6H11ClNO3 It is a hydrochloride salt form of ethyl 4-amino-3-oxobutanoate, which is a derivative of acetoacetic ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-3-oxobutanoate hydrochloride can be synthesized through the following steps:

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale batch reactions with optimized conditions to maximize yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-oxobutanoate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-amino-3-oxobutanoate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-oxobutanoate hydrochloride involves its reactivity as an electrophile and nucleophile:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

ethyl 4-amino-3-oxobutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-2-10-6(9)3-5(8)4-7;/h2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOABZNWOTUVIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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